molecular formula C10H11N3O2 B13085882 5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid

5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid

Katalognummer: B13085882
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: AEMHDTFOIWJUMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H11N3O2. It is a derivative of pyrazinecarboxylic acid, which is known for its diverse biological properties, including antimicrobial and antifungal activities

Vorbereitungsmethoden

The synthesis of 5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid involves several steps. One common method includes the reaction of pyrazine-2-carboxylic acid with pent-1-yn-3-amine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques.

Analyse Chemischer Reaktionen

5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. It may also induce apoptosis (programmed cell death) in cancer cells by disrupting various cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C10H11N3O2

Molekulargewicht

205.21 g/mol

IUPAC-Name

5-(pent-1-yn-3-ylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-3-7(4-2)13-9-6-11-8(5-12-9)10(14)15/h1,5-7H,4H2,2H3,(H,12,13)(H,14,15)

InChI-Schlüssel

AEMHDTFOIWJUMP-UHFFFAOYSA-N

Kanonische SMILES

CCC(C#C)NC1=NC=C(N=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.